ノダケニン

概要

説明

ノダケニンは、シシウド属の根から単離されたクマリン化合物です。 抗炎症、抗酸化、神経保護効果など、さまざまな薬理学的特性が知られています 。ノダケニンの化学構造は、フラノクマリン配糖体によって特徴付けられており、ユニークで強力な生物活性化合物となっています。

科学的研究の応用

Nodakenin has been extensively studied for its scientific research applications in various fields:

作用機序

ノダケニンは、さまざまな分子標的と経路を通じてその効果を発揮します。 Akt-GSK-3βシグナル伝達経路を介して成体海馬神経新生を促進します 。 さらに、ノダケニンは、アルコール性肝疾患に対するその保護効果に関連するNur77-P2X7rシグナル伝達経路を調節します 。 この化合物も腸内細菌叢と腸バリア機能を調節し、その抗骨粗鬆症効果に貢献しています .

生化学分析

Biochemical Properties

Nodakenin interacts with several biomolecules in biochemical reactions. It has been shown to modulate the Akt–GSK-3β signaling pathway, which plays a crucial role in various cellular processes . Furthermore, Nodakenin has been found to suppress several pro-inflammatory mediators, indicating its potential role in inflammatory responses .

Cellular Effects

Nodakenin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance adult hippocampal neurogenesis in the dentate gyrus (DG) region of mice, which may be associated with its positive effect on cognitive processing . Moreover, Nodakenin has been found to ameliorate osteoporosis by modulating the gut microbiota and intestinal barrier .

Molecular Mechanism

Nodakenin exerts its effects at the molecular level through various mechanisms. It has been found to enhance the expression levels of phosphorylated protein kinase B (Akt) and phosphorylated glycogen synthase kinase-3β (GSK-3β) in hippocampal tissue . Furthermore, Nodakenin has been shown to alleviate alcoholic liver disease (ALD) through a reduction in inflammation and lipogenesis factors, likely related to Nur77 activation .

Temporal Effects in Laboratory Settings

The effects of Nodakenin have been observed over time in laboratory settings. Sub-chronic administration of Nodakenin has been shown to significantly increase the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus (DG) region .

Dosage Effects in Animal Models

The effects of Nodakenin vary with different dosages in animal models. For instance, Nodakenin at dosages of 10, 20, and 40 mg/kg has been shown to ameliorate ulcerative colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway .

Metabolic Pathways

Nodakenin is involved in several metabolic pathways. It has been found to ameliorate osteoporosis by modulating the gut microbiota, which may influence various metabolic pathways .

準備方法

合成経路と反応条件

ノダケニンは、超臨界水抽出(SWE)を使用して、シシウド属の根から抽出することができます。 ノダケニンの抽出収率は、150°Cで10分間が最高です 。 ノダケニンの伝統的な抽出法には、メタノールやエタノールなどの有機溶媒を使用する方法が含まれます .

工業生産方法

工業的な環境では、ノダケニンは通常、大規模な超臨界水抽出システムを使用して抽出されます。 この方法は、従来の溶媒抽出法と比較して、効率が高く、環境への影響が少ないため、好まれています .

化学反応の分析

反応の種類

ノダケニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾して薬理学的特性を高めるために不可欠です。

一般的な試薬と条件

ノダケニンの化学反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、所望の生成物の生成を確実にするために、制御された温度とpH条件下で行われます .

生成される主な生成物

ノダケニンの化学反応から生成される主な生成物には、生物活性を高めたさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療応用を探求するために、さらなる薬理学的試験によく使用されます .

科学研究アプリケーション

ノダケニンは、さまざまな分野における科学研究アプリケーションについて広く研究されてきました。

類似化合物との比較

ノダケニンは、デクルシン、デクルシノールアンゲラート、ウンベリフェロンなどの他のクマリン化合物に似ています。 ノダケニンは、その特定の配糖体構造のためにユニークであり、その生物学的利用能と薬理学的効力を高めています 。他の類似の化合物には以下が含まれます。

デクルシン: 抗がん作用と抗炎症作用が知られています。

デクルシノールアンゲラート: 強いアセチルコリンエステラーゼ阻害活性を示します。

ウンベリフェロン: 抗酸化作用と抗炎症作用を持っています.

ノダケニンのユニークな構造と多様な薬理学的特性により、科学研究と治療応用にとって貴重な化合物となっています。

生物活性

Nodakenin, a coumarin derivative isolated from the roots of Angelicae gigas, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, focusing on its anti-inflammatory, neuroprotective, anti-fibrotic, and anti-melanogenic effects.

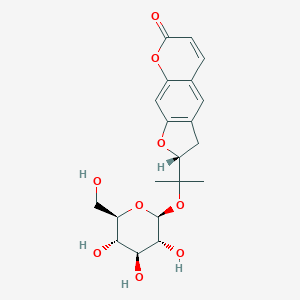

Chemical Structure and Properties

Nodakenin is classified as a coumarin compound, characterized by its unique chemical structure which contributes to its various biological activities. The molecular formula is , and it has been shown to exhibit significant pharmacological potential due to its ability to modulate various biochemical pathways.

Anti-inflammatory Effects

Research indicates that nodakenin possesses potent anti-inflammatory properties. A study demonstrated that it significantly down-regulates the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in inflammation regulation .

Table 1: Anti-inflammatory Effects of Nodakenin

| Biomarker | Effect of Nodakenin | Mechanism |

|---|---|---|

| iNOS | Down-regulation | Inhibition of NF-κB activation |

| COX-2 | Down-regulation | Inhibition of NF-κB activation |

| TNF-α | Decreased expression | Inhibition of TRAF6 ubiquitination |

| IL-6 | Decreased expression | Inhibition of NF-κB activation |

| IL-1β | Decreased expression | Inhibition of NF-κB activation |

Neuroprotective Properties

Nodakenin has also been investigated for its neuroprotective effects. It was found to reduce neuronal damage in models of ischemic stroke by inhibiting oxidative stress and apoptosis. The compound induces reactive oxygen species (ROS) generation, leading to apoptotic cell death in cancer cell lines, suggesting a dual role in both neuroprotection and potential cytotoxicity against malignant cells .

Case Study: Neuroprotection in Ischemic Models

In a study involving middle cerebral artery occlusion in rats, nodakenin administration resulted in a significant reduction in infarction size and neuronal damage when given post-injury. This suggests its potential therapeutic value in managing ischemic conditions .

Anti-fibrotic Activity

Nodakenin exhibits significant anti-fibrotic effects, particularly in renal fibrosis models. It was shown to alleviate obstructive nephropathy by down-regulating Snail1 expression and inhibiting macrophage polarization and inflammatory cell infiltration. This action leads to reduced extracellular matrix deposition at injury sites .

Table 2: Anti-fibrotic Effects of Nodakenin

| Parameter | Effect | Outcome |

|---|---|---|

| Snail1 Expression | Down-regulated | Reduced fibrogenesis |

| Macrophage Polarization | Inhibited | Decreased inflammation |

| Extracellular Matrix | Reduced deposition | Alleviated renal fibrosis |

Anti-melanogenic Activity

Recent studies have highlighted nodakenin's role in inhibiting melanogenesis. It reduces tyrosinase activity and down-regulates the expression of melanogenic genes such as MITF, TYR, TYRP1, and TYRP2 in B16F10 melanoma cells. This suggests its potential application in skin whitening products .

Table 3: Effects on Melanogenesis

| Gene/Enzyme | Effect of Nodakenin | Mechanism |

|---|---|---|

| Tyrosinase | Inhibited | Down-regulation of MITF |

| MITF | Decreased expression | Suppression via MSK1 signaling |

| TYRP1 | Down-regulated | Inhibition of melanogenic pathway |

特性

IUPAC Name |

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318602 | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-31-8 | |

| Record name | Nodakenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nodakenetin, beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 495-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NODAKENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。